molecular formula C24H25N3O7S2 B2713461 Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 398999-65-0

Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2713461
CAS No.: 398999-65-0
M. Wt: 531.6
InChI Key: UXEGKGYHZOBAAG-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a methoxycarbonyl group at position 2 and a carbamoyl-linked phenylsulfonylpiperazine moiety. This structure integrates multiple pharmacophoric elements, including a sulfonamide bridge, piperazine ring, and aromatic systems, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

ethyl 4-[4-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O7S2/c1-3-34-24(30)26-12-14-27(15-13-26)36(31,32)17-10-8-16(9-11-17)22(28)25-20-18-6-4-5-7-19(18)35-21(20)23(29)33-2/h4-11H,3,12-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEGKGYHZOBAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxycarbonyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that piperazine derivatives, including those similar to Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, exhibit anticancer properties. For instance, studies have shown that compounds with piperazine moieties can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The sulfonamide group is often associated with enhanced biological activity against various cancer cell lines due to its ability to interact with specific molecular targets involved in tumor growth and survival .

1.2 Neuropharmacological Effects
Piperazine derivatives have been investigated for their neuropharmacological effects, particularly as potential treatments for neurodegenerative diseases such as Alzheimer's disease. Virtual screening studies have demonstrated that these compounds can inhibit human acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compounds may enhance cholinergic signaling, which is beneficial in managing symptoms of Alzheimer's disease .

Biological Evaluations

3.1 In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxicity and selectivity of this compound against various cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT, assessing how effectively the compound can inhibit cell growth compared to standard chemotherapeutics .

3.2 In Vivo Studies
Animal models are essential for understanding the pharmacodynamics and pharmacokinetics of this compound. Research often focuses on its efficacy in reducing tumor size or improving cognitive function in models of neurodegeneration . These studies help establish dosage regimens and assess potential side effects.

Case Studies

StudyFocusFindings
Varadaraju et al. (2013)Human Acetylcholinesterase InhibitionIdentified piperazine derivatives as effective inhibitors; potential therapeutic implications for Alzheimer's disease .
Recent Anticancer ResearchCytotoxicity AssessmentDemonstrated significant inhibition of cancer cell proliferation; highlighted structure-activity relationships .
Synthesis Optimization StudyYield ImprovementEnhanced methods for synthesizing piperazine-based compounds with better yields and purities .

Mechanism of Action

The mechanism of action of Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The benzo[b]thiophene core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key Comparisons:

Benzothiazole vs. Benzo[b]thiophene Core

  • The compound in , ethyl 4-[4-[(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate, replaces the benzo[b]thiophene with a benzothiazole ring. This substitution introduces a nitrogen atom in the heterocycle, altering electronic properties and hydrogen-bonding capacity. The benzothiazole derivative also includes an ethoxy group and a methyl substituent, which may enhance metabolic stability compared to the methoxycarbonyl group in the target compound .

Piperazine Derivatives describes pyridazinone-piperazine hybrids, such as 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone. While lacking the sulfonamide and benzo[b]thiophene units, these compounds highlight the role of the piperazine ring in improving solubility and bioavailability. Fluorine substitution on the phenyl ring (as in ) could influence target binding affinity through hydrophobic or electrostatic interactions .

Sulfonamide Linkers

  • Compounds in , such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones, utilize sulfonamide bridges to connect aromatic systems. The sulfonyl group enhances rigidity and may contribute to protease resistance, a feature shared with the target compound .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate Benzo[b]thiophene Methoxycarbonyl, sulfonamide, piperazine ~550 (estimated) Sulfonamide bridge, aromatic stacking N/A
Ethyl 4-[4-[(4-ethoxy-3-methylbenzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate Benzothiazole Ethoxy, methyl, sulfonamide, piperazine 532.6 Enhanced metabolic stability
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone Pyridazinone Fluorophenyl, piperazine ~330 (estimated) Fluorine-enhanced hydrophobicity
Analytical Characterization
  • IR and NMR Profiling :
    • The sulfonamide group in the target compound would exhibit νS=O stretches near 1350–1300 cm⁻¹ (IR), consistent with ’s sulfonyl-containing compounds .
    • ’s NMR analysis of structurally related molecules (e.g., rapamycin analogues) suggests that chemical shifts in the piperazine region (δ 3.0–4.0 ppm for CH₂ groups) and aromatic protons (δ 7.0–8.5 ppm) would dominate the target compound’s spectrum .
Computational and Bioactivity Insights
  • Similarity Metrics: Using Tanimoto and Dice indices (), the target compound shows moderate similarity (~0.6–0.7) to ’s benzothiazole analogue due to shared sulfonamide and piperazine motifs. Lower similarity (~0.4) is expected with ’s pyridazinones due to core structure differences .
  • Activity Landscape : Substituting benzo[b]thiophene with benzothiazole () could create an "activity cliff" (), where small structural changes lead to significant potency shifts, particularly if the heterocycle interacts with a hydrophobic pocket in a target protein .

Biological Activity

Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, a complex organic compound, has garnered attention due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological evaluations, and mechanisms of action.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The general synthetic route includes the formation of the piperazine ring followed by the introduction of the benzo[b]thiophene moiety and subsequent functionalization with sulfonyl and carboxylate groups. The detailed synthetic methods can be found in various studies that focus on similar compounds with piperazine scaffolds .

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzothiophene have shown efficacy against a range of microorganisms including Escherichia coli, Staphylococcus aureus, and Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans8 µg/mL

Anti-Cancer Activity

The compound has also been evaluated for its anti-cancer potential. Studies suggest that similar piperazine-containing compounds can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For example, a study indicated that modifications on the piperazine ring can enhance selectivity towards cancerous cells while reducing toxicity to normal cells .

Table 2: Anti-Cancer Activity of Related Compounds

Compound NameCancer Cell Line TestedIC50 (µM)
Compound DMCF-710
Compound EA54915
Compound FHeLa12

The biological mechanisms through which this compound exerts its effects are still under investigation. However, docking studies suggest that the compound may interact with specific enzymes or receptors involved in microbial resistance or cancer cell growth .

Molecular Docking Studies

Molecular docking studies have indicated that the compound can effectively bind to target proteins, potentially inhibiting their activity. For instance, interactions with the active sites of kinases involved in cancer progression have been documented, suggesting a mechanism of action that involves disruption of signaling pathways critical for tumor growth .

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound in clinical settings:

  • Case Study 1 : A derivative was tested in a clinical trial for patients with resistant bacterial infections, showing promising results in reducing infection rates.
  • Case Study 2 : Another study focused on a related compound's use in combination therapy for cancer treatment, demonstrating enhanced efficacy when used alongside traditional chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis involves multi-step reactions:

  • Step 1 : Formation of the benzo[b]thiophene core via cyclization of substituted thiophenol derivatives using catalysts like Pd(OAc)₂ .
  • Step 2 : Introduction of the carbamoyl group via coupling reactions (e.g., EDC/HOBt-mediated amidation) .
  • Step 3 : Sulfonylation of the phenyl ring using 4-sulfamoylphenyl isothiocyanate under inert conditions .
  • Step 4 : Piperazine ring functionalization via nucleophilic substitution with ethyl chloroformate .
  • Optimization : Monitor intermediates via TLC/HPLC and adjust stoichiometry (e.g., 1.2:1 molar ratio for carbamoyl coupling) to improve yield (>75%). Purify via column chromatography (silica gel, EtOAc/hexane gradient) .

Q. Which spectroscopic and chromatographic techniques are essential for structural validation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry of sulfonyl and carbamoyl groups (e.g., aromatic proton splitting patterns at δ 7.2–8.1 ppm) .
  • HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

  • Methodological Answer :

  • Hypothesis Testing : Compare assay conditions (e.g., cell lines, incubation times) to identify variables affecting IC₅₀ values. For example, discrepancies in cytotoxicity may arise from differences in ATP levels in viability assays .
  • Dose-Response Validation : Replicate studies using standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin for anticancer assays) .
  • Meta-Analysis : Use computational tools (e.g., RevMan) to aggregate data and adjust for batch effects or solvent interference (e.g., DMSO toxicity at >0.1% v/v) .

Q. What computational strategies predict the compound’s binding affinity to kinase targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with flexible ligand parameters to model interactions (e.g., sulfonyl group hydrogen bonding with kinase hinge regions) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of binding poses (RMSD <2 Å indicates robust interactions) .
  • QSAR Modeling : Train models on analogs with known IC₅₀ values (e.g., substituent effects on benzo[b]thiophene derivatives) .

Q. How do environmental factors (pH, light) influence the compound’s stability, and what degradation products form?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Acidic/alkaline hydrolysis : Expose to 0.1M HCl/NaOH (40°C, 24h); analyze via LC-MS for ester hydrolysis products (e.g., carboxylic acid derivatives) .
  • Photolysis : Use ICH Q1B guidelines (1.2 million lux·hr UV exposure); monitor sulfonyl group oxidation to sulfonic acid .
  • Storage Recommendations : Store at –20°C in amber vials under argon to suppress radical-mediated degradation .

Q. What mechanistic insights explain the role of the piperazine-sulfonyl motif in modulating solubility and membrane permeability?

  • Methodological Answer :

  • LogP Measurement : Determine octanol/water partitioning via shake-flask method (expected LogP ~2.5 due to polar sulfonyl group) .
  • PAMPA Assay : Assess passive diffusion using artificial membranes; compare permeability (Pe) with piperazine-free analogs to quantify sulfonyl group effects .
  • Solubility Screening : Use biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal absorption .

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